![molecular formula C10H11NO3 B1590327 5,6-Dimethoxyisoindolin-1-one CAS No. 59084-72-9](/img/structure/B1590327.png)
5,6-Dimethoxyisoindolin-1-one
Overview
Description
5,6-Dimethoxyisoindolin-1-one: is a chemical compound with the molecular formula C10H11NO3 It is a derivative of isoindolinone, characterized by the presence of two methoxy groups at the 5 and 6 positions of the isoindolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisoindolin-1-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular amidation of methyl 2-formylbenzoate derivatives. This reaction can be facilitated by using catalysts such as phenylphosphonic acid under acidic conditions . The general reaction scheme involves the formation of an intermediate, which undergoes ring closure to yield the desired isoindolinone compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxyisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the isoindolinone ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted isoindolinone derivatives.
Scientific Research Applications
Chemistry: 5,6-Dimethoxyisoindolin-1-one is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Isoindolinone derivatives, including this compound, have shown potential biological activities such as antiviral, anticancer, and antimicrobial properties . These compounds are being investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.
Industry: In the materials science field, this compound can be used as a precursor for the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for industrial applications .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxyisoindolin-1-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific biological activity being studied. For example, in anticancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Isoindolin-1-one: The parent compound without methoxy substitutions.
5-Methoxyisoindolin-1-one: A derivative with a single methoxy group.
6-Methoxyisoindolin-1-one: Another derivative with a single methoxy group.
Comparison: 5,6-Dimethoxyisoindolin-1-one is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The dual methoxy substitution can enhance its solubility and ability to interact with biological targets compared to its mono-methoxy or unsubstituted counterparts .
Biological Activity
5,6-Dimethoxyisoindolin-1-one (DMIO) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DMIO, synthesizing current research findings, case studies, and applications in drug development.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring. Its chemical formula is , with two methoxy groups at the 5 and 6 positions, which influence its solubility and reactivity. The compound serves as a scaffold for developing new drugs, particularly in the context of cancer treatment and other diseases.
Biological Activities
Research indicates that compounds within the isoindolinone class, including DMIO, exhibit various biological activities:
- Anticancer Properties : Structural similarities to known bioactive compounds suggest that DMIO may possess anticancer properties. Isoindolinone derivatives have been studied for their potential to inhibit cancer cell growth .
- Antimicrobial Activity : Some isoindolinone derivatives have demonstrated antimicrobial effects. For instance, studies have shown that certain derivatives exhibit activity against a range of pathogens .
- HIV-1 Integrase Inhibition : Related compounds have been developed as inhibitors of HIV-1 integrase, indicating that DMIO may also contribute to antiviral strategies .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often tailored to introduce specific substituents that enhance biological activity. Common synthetic routes include:
- Condensation Reactions : Utilizing starting materials like anilines and aldehydes under acidic or basic conditions.
- Cyclization Techniques : Employing cyclization methods to form the isoindolinone core from simpler precursors.
Comparative Analysis with Related Compounds
The following table summarizes key features of DMIO compared to other structurally related compounds:
Compound Name | Structural Highlights | Unique Features |
---|---|---|
This compound (DMIO) | Two methoxy groups at positions 5 and 6 | Unique dual substitution pattern affecting solubility |
Isoindolinone | Basic structure without substituents | Serves as a parent compound for various derivatives |
3-Oxoisoindoline | Contains a keto group at position 3 | Different reactivity due to keto functionality |
6-(Aminomethyl)isoindolin-1-one | Contains an amino group at position 6 | Enhanced solubility and potential biological activity |
Case Studies
Several studies have explored the biological activities of isoindolinone derivatives:
- Antimicrobial Activity Study : A study evaluated various isoindolinone derivatives for their antimicrobial properties. Results indicated that certain modifications led to enhanced activity against specific bacterial strains .
- HIV-1 Integrase Inhibitor Development : Research focused on synthesizing new analogues based on isoindolinone structures showed promising inhibitory effects on HIV-1 integrase in vitro, suggesting potential for further development as antiviral agents .
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-3-6-5-11-10(12)7(6)4-9(8)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPUCMWDFXRDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509839 | |
Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59084-72-9 | |
Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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